molecular formula C15H24 B13755196 cis-1,2,3,5,6,7,8,8a-Octahydro-1,8a-dimethyl-7-(1-methylethylidene)naphthalene CAS No. 51608-13-0

cis-1,2,3,5,6,7,8,8a-Octahydro-1,8a-dimethyl-7-(1-methylethylidene)naphthalene

Cat. No.: B13755196
CAS No.: 51608-13-0
M. Wt: 204.35 g/mol
InChI Key: USADAYYQBBHRCI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethylidene)naphthalene involves multiple steps. One common method is the Diels-Alder reaction followed by cyclization. The Diels-Alder reaction typically involves the reaction of a diene with a dienophile in the presence of a Lewis acid catalyst such as aluminum chloride . The intermediate product is then cyclized using phosphoric acid to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound often involve the use of recombinant yeast strains engineered to produce high yields of the compound. These methods leverage the metabolic pathways of yeast to convert simple precursors into the desired product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Halogenating agents such as chlorine or bromine are used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: More saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism of action of cis-1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethylidene)naphthalene involves its interaction with specific molecular targets and pathways . The compound can bind to receptors and enzymes , modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context in which the compound is used .

Properties

CAS No.

51608-13-0

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

1,8a-dimethyl-7-propan-2-ylidene-1,2,3,5,6,8-hexahydronaphthalene

InChI

InChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h7,12H,5-6,8-10H2,1-4H3

InChI Key

USADAYYQBBHRCI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC=C2C1(CC(=C(C)C)CC2)C

Origin of Product

United States

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